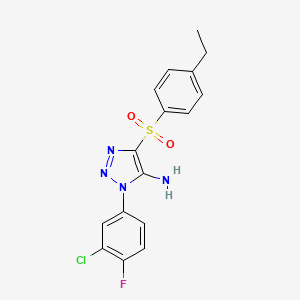

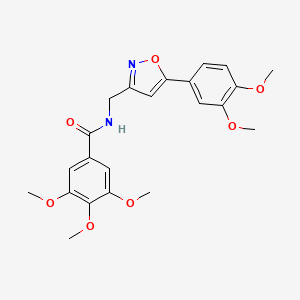

![molecular formula C20H16N4O4 B2816129 N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide CAS No. 1207007-06-4](/img/structure/B2816129.png)

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

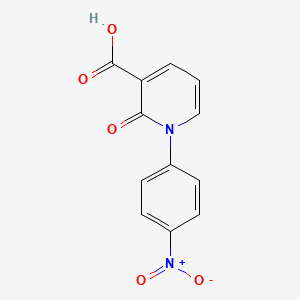

“N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl moiety is a common structural motif found in various natural and synthetic molecules . It’s worth noting that compounds with similar structures have been studied for their anticancer properties .

Synthesis Analysis

While specific synthesis methods for “N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide” are not available, related compounds have been synthesized using various methods. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another compound, (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate, was synthesized using the Schiff method .Aplicaciones Científicas De Investigación

Virtual Screening and Drug Discovery

Virtual screening targeting the urokinase receptor (uPAR) has identified compounds related to benzo[d][1,3]dioxol-5-yl motifs, showing potential in inhibiting breast cancer cell invasion, migration, and angiogenesis. These compounds have demonstrated leadlike properties, suitable pharmacokinetic profiles, and significant effects in reducing tumor volumes and metastasis in animal models, suggesting their potential as starting points for developing next-generation anticancer drugs (Wang et al., 2011).

Development of Novel Enzyme Inhibitors

Research has shown the design and synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase (XO) inhibitors. These derivatives have been optimized to improve potency, with certain compounds achieving sub-micromolar inhibitory concentrations. This work demonstrates the compound's potential in treating diseases associated with elevated xanthine oxidase activity, like gout or certain types of cardiovascular diseases (Zhang et al., 2019).

Corrosion Inhibition

The corrosion inhibition effects of isonicotinamide derivatives on mild steel in acidic media have been studied, showing increased inhibition efficiency with concentration. These findings are significant for industrial applications, highlighting the compound's potential in protecting metal surfaces against corrosion in harsh environments (Yadav et al., 2015).

Antimicrobial and Antiproliferative Activities

Synthesis of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives has shown good antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antimicrobial agents (Ramachandran, 2017).

pH Sensing and Bioimaging

A study introduced a pH fluorescent probe based on isonicotinamide for monitoring acidic and alkaline pH ranges in biological systems. This research is crucial for developing diagnostic tools and investigating cellular environments (Jiao et al., 2019).

Direcciones Futuras

The study and development of compounds with the benzo[d][1,3]dioxol-5-yl moiety is an active area of research, particularly in the field of anticancer drug development . Future work could involve further optimization of these compounds to enhance their activity and develop a comprehensive understanding of their structure–activity relationships .

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4/c25-19(13-7-9-21-10-8-13)23-15-3-1-2-4-16(15)24-20(26)22-14-5-6-17-18(11-14)28-12-27-17/h1-11H,12H2,(H,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIHSVHWRSSLPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)

![5-Fluoro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2816060.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2816067.png)

![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)